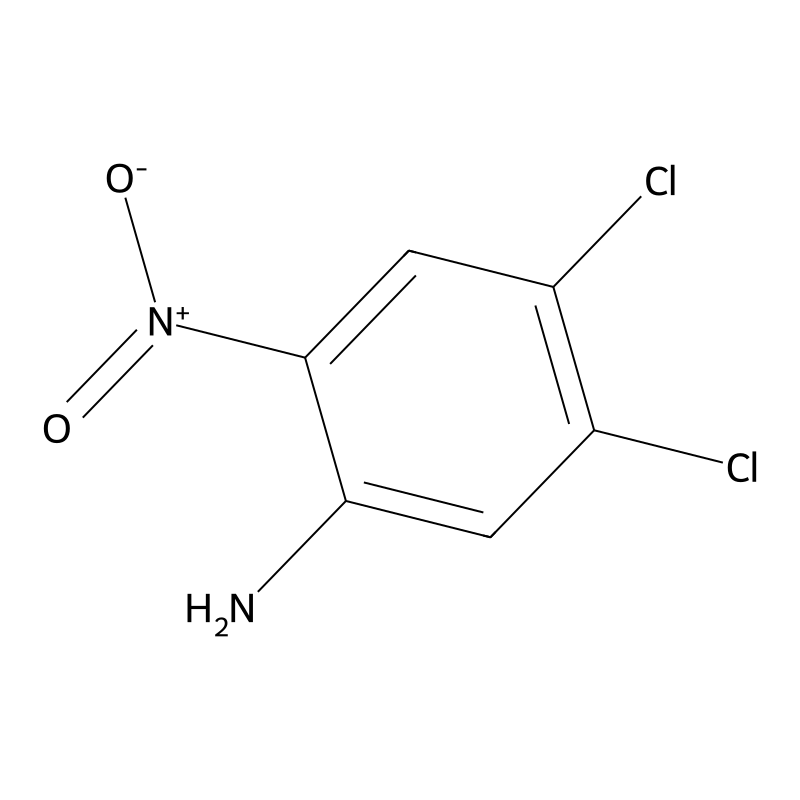

4,5-Dichloro-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4,5-Dichloro-2-nitroaniline is a chemical compound with the formula C6H4Cl2N2O2. It is a white to slightly yellow powder with a melting point of 177-179 °C []. Several methods have been reported for its synthesis, including nitration of 4,5-dichloroaniline and chlorination of 2-nitroaniline [].

Applications in Organic Chemistry:

,5-Dichloro-2-nitroaniline has been used as a starting material for the synthesis of various organic compounds, including:

- Dyes: It can be used to synthesize azo dyes, which are a class of brightly colored compounds used in textiles, paints, and other applications [].

- Pharmaceuticals: It has been explored as a potential intermediate in the synthesis of some pharmaceutical compounds, although its specific applications in this area are limited [].

- Functional Materials: Research has investigated its potential use in the development of functional materials, such as liquid crystals and nonlinear optical materials, due to its specific electronic properties [].

Other Research Areas:

- Analytical Chemistry: 4,5-Dichloro-2-nitroaniline has been used as a reference standard in analytical methods for the detection and quantification of nitroaromatic compounds in environmental samples [].

- Material Science: Studies have explored its potential use as an additive in polymers to improve their flame retardancy properties [].

4,5-Dichloro-2-nitroaniline is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂. It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzene ring, specifically at the 4 and 5 positions relative to the amino group at the 2 position. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and crop protection agents due to its unique chemical properties and reactivity .

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, making it useful in synthesizing other compounds.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which can be utilized in further synthetic pathways.

- Acylation: It can react with acyl chlorides to form amides, expanding its utility in organic synthesis.

These reactions highlight its versatility as a building block in organic chemistry .

Several methods for synthesizing 4,5-dichloro-2-nitroaniline have been documented:

- Ammonolysis of 2,4,5-Trichloronitrobenzene: This method involves reacting 2,4,5-trichloronitrobenzene with ammonia in an inert solvent at elevated temperatures (150-220 °C). This process yields high purity and good yields while minimizing by-products .

- Nitration of 3,4-Dichloroaniline: Another method includes the nitration of 3,4-dichloroaniline followed by purification steps to isolate the desired compound .

- Reduction of Nitro Compounds: The nitro group can be reduced to an amino group through catalytic hydrogenation or chemical reduction methods.

These synthesis routes underscore the compound's significance in industrial applications.

4,5-Dichloro-2-nitroaniline serves multiple purposes:

- Intermediate in Pharmaceuticals: It is crucial for synthesizing various pharmaceutical compounds.

- Agricultural Chemicals: Its derivatives are used in crop protection formulations.

- Research Tool: Its biological activity makes it a subject of interest in biochemical research.

The compound's versatility enhances its relevance across different sectors .

Interaction studies involving 4,5-dichloro-2-nitroaniline focus on its reactivity with various biological systems and chemical agents. For instance:

- Toxicological Studies: Investigating its effects on cellular respiration and metabolic pathways.

- Chemical Compatibility: Assessing its stability and reactivity when combined with other chemicals in formulations.

Such studies are essential for understanding the safety and efficacy of products containing this compound .

Similar Compounds

Several compounds share structural or functional similarities with 4,5-dichloro-2-nitroaniline. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Dichloroaniline | Chlorine at positions 3 and 4 on the aniline ring | Often used as a precursor for various derivatives |

| 2,4-Dichloroaniline | Chlorine at positions 2 and 4 | Used primarily in dye manufacturing |

| 2-Nitroaniline | Nitro group at position 2 | Simpler structure; serves as a starting material for more complex syntheses |

| 3-Nitroaniline | Nitro group at position 3 | Similar reactivity but different applications |

These compounds illustrate the diversity within this chemical family while highlighting the unique positioning of chlorine and nitro groups that define their reactivity and applications .

XLogP3

UNII

GHS Hazard Statements

H300 (83.67%): Fatal if swallowed [Danger Acute toxicity, oral];

H302 (16.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (79.59%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (16.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (16.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (79.59%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H332 (16.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (79.59%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (83.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard